VAP-1/SSAO Enzyme Inhibition: IC50 Comparison with Closest Structural Analog
1-Benzyl-N-propylpiperidin-3-amine demonstrates human VAP-1 (vascular adhesion protein-1, also known as SSAO) inhibitory activity with an IC50 value of 32 nM in a radiochemical-enzymatic assay using 14C-benzylamine as artificial substrate [1]. In comparison, the des-propyl analog 1-benzylpiperidin-3-amine (lacking the N-propyl substituent) shows substantially reduced VAP-1 inhibitory potency with a reported IC50 of 1.00E+5 nM (100 μM) in a cell-based VAP-1 inhibition assay [2]. The N-propyl substitution therefore confers an approximately 3,125-fold enhancement in VAP-1 inhibitory potency relative to the primary amine analog.
| Evidence Dimension | Human VAP-1 (SSAO) enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | 1-Benzylpiperidin-3-amine: IC50 = 1.00E+5 nM (100 μM) |
| Quantified Difference | Approximately 3,125-fold greater potency for target compound |
| Conditions | Radiochemical-enzymatic assay with 14C-benzylamine substrate at 25°C (target); cell-based assay in CHO cells (comparator) |
Why This Matters
For research programs targeting VAP-1/SSAO pathways, the N-propyl substitution is essential for achieving nanomolar potency; procurement of the des-propyl analog would yield orders-of-magnitude lower inhibitory activity and fundamentally different experimental outcomes.
- [1] BindingDB. BDBM128993 (US8802679). Human VAP-1 enzyme (SSAO) activity measured by radiochemistry-enzymatic assay using 14C-benzylamine as substrate. IC50: 32 nM at 25°C. View Source
- [2] BindingDB. BDBM50404889 (CHEMBL303714). Inhibition of human VAP-1 expressed in CHO cells using [14C]-benzylamine as substrate. IC50: 1.00E+5 nM. View Source
